

Application Notes & Protocols for the Synthesis of Antisense Oligonucleotides with 4'-Methyluridine

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Compound of Interest

Compound Name: *DMTr-4'-Me-U-CED-TBDMS
phosphoramidite*

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Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can modulate gene expression by binding to specific RNA targets. Chemical modifications to the oligonucleotide structure are crucial for enhancing their therapeutic properties, such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Modifications at the 4'-position of the ribose sugar have been explored to confer desirable characteristics upon ASOs. This document provides detailed application notes and protocols for the synthesis of ASOs incorporating 4'-methyluridine, a modification aimed at improving stability and efficacy.

Principle and Applications

The introduction of a methyl group at the 4'-position of the uridine nucleotide can significantly impact the properties of an ASO. This modification can enhance nuclease resistance by sterically hindering the approach of nucleases that would otherwise degrade the phosphodiester backbone. Furthermore, 4'-modifications can influence the sugar pucker conformation, which in turn affects the helical geometry of the ASO:RNA duplex and can lead to increased binding affinity (thermal stability).

Potential Applications:

- **Enhanced Nuclease Resistance:** The 4'-methyl modification can protect the ASO from degradation by endo- and exonucleases present in biological fluids and cells, thereby increasing its half-life.
- **Improved Binding Affinity:** The modification can pre-organize the sugar into a conformation favorable for binding to the target RNA, leading to a more stable duplex.
- **Gene Silencing:** ASOs containing 4'-methyluridine can be designed as "gapmers" to elicit RNase H-mediated degradation of the target mRNA. RNase H recognizes the DNA:RNA hybrid formed by the central DNA gap of the ASO and the target RNA, leading to cleavage of the RNA strand.[1][2]
- **Splice Switching:** By binding to pre-mRNA, these modified ASOs can sterically block the access of splicing factors, thereby modulating the splicing pattern to correct genetic defects or alter protein isoforms.[3]

Experimental Protocols

The synthesis of ASOs containing 4'-methyluridine involves two key stages: the chemical synthesis of the 4'-methyluridine phosphoramidite building block and the subsequent solid-phase synthesis of the oligonucleotide chain.

Protocol 1: Synthesis of 5'-O-DMT-4'-methyluridine-3'-O-(N,N-diisopropyl- β -cyanoethyl) phosphoramidite

This protocol outlines the general steps for preparing the necessary phosphoramidite monomer. The synthesis starts from a suitable uridine precursor.

Materials:

- Uridine precursor with a 4'-methyl modification
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Pyridine

- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

- 5'-Hydroxyl Protection (DMT protection):
 - Dissolve the 4'-methyluridine nucleoside in anhydrous pyridine.
 - Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
 - Quench the reaction with methanol and evaporate the solvent.
 - Purify the resulting 5'-O-DMT-4'-methyluridine by silica gel chromatography.
- Phosphitylation:
 - Dissolve the dried 5'-O-DMT-4'-methyluridine in anhydrous DCM.
 - Add DIPEA to the solution.
 - Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and stir the reaction at room temperature until completion (monitored by TLC or ^{31}P NMR).
 - Quench the reaction and purify the crude product by silica gel chromatography to obtain the final 4'-methyluridine phosphoramidite.

Protocol 2: Solid-Phase Synthesis of 4'-Methyluridine-Containing Antisense Oligonucleotides

This protocol describes the automated solid-phase synthesis of the ASO using the phosphoramidite method on a DNA synthesizer.

Materials:

- Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
- Standard DNA and RNA phosphoramidites (A, C, G, T/U).
- Synthesized 4'-methyluridine phosphoramidite.
- Activator solution (e.g., 5-Ethylthiotetrazole).
- Capping solution (e.g., acetic anhydride and N-methylimidazole).
- Oxidizing solution (e.g., iodine in THF/water/pyridine).
- Deblocking solution (e.g., trichloroacetic acid in DCM).
- Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonia and methylamine).
- Anhydrous acetonitrile.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

- Initialization: The CPG solid support with the first nucleoside is packed into a synthesis column.
- Synthesis Cycle:
 - Step A: Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treating with the deblocking solution. The column is then washed with acetonitrile.
 - Step B: Coupling: The 4'-methyluridine phosphoramidite (or any other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

- Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
- Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
- This cycle is repeated for each subsequent nucleotide in the desired sequence.
- Cleavage and Deprotection:
 - After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the phosphate backbone (β -cyanoethyl) and the nucleobases are removed by incubation with the cleavage and deprotection solution at elevated temperature.
- Purification and Characterization:
 - The crude ASO is purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
 - The identity and purity of the final product are confirmed by Mass Spectrometry (e.g., ESI-MS) and analytical HPLC or Capillary Gel Electrophoresis (CGE).

Data Presentation

The introduction of 4'-C modifications can significantly affect the biophysical properties of ASOs. The following tables summarize representative quantitative data for ASOs containing various 4'-C-modifications, which can be used as a reference for the expected effects of a 4'-methyluridine modification.

Table 1: Thermal Stability of ASOs with 4'-C-Modifications

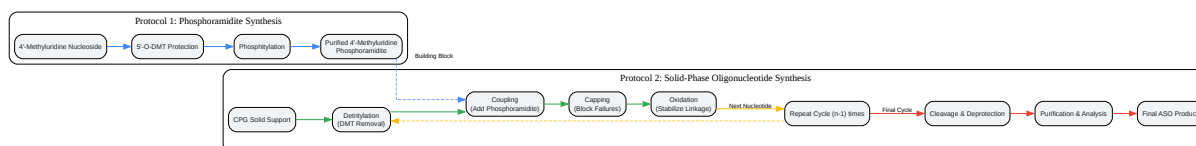
Modification	Duplex Type	ΔT_m per modification (°C)	Reference
4'-C-aminoethoxy-2'-O-methyluridine (4'-AEoU)	RNA/RNA	-0.8	[4]
4'-C-aminopropyl-2'-O-methyluridine (4'-APU)	RNA/RNA	-3.3	[4]
GuNA[Me] (N-methylguanidine-bridged nucleic acid)	ASO/RNA	+1.0 to +3.5	[5]
S-cEt (S-2',4'-constrained-2'-O-ethyl)	ASO/RNA	+2.0 to +4.0	[5]

Table 2: Nuclease Resistance of ASOs with 4'-C-Modifications

Modification	Nuclease	Assay Conditions	Outcome	Reference
4'-C-aminoethoxy-2'-O-methyluridine (4'-AEoU)	Serum	Buffer containing serum	Enhanced stability compared to unmodified RNA	[4]
S-cEt (S-2',4'-constrained-2'-O-ethyl)	Not specified	In vivo experiments	Higher nuclease resistance than 2',4'-BNA/LNA-modified ASOs	[5]

Visualizations

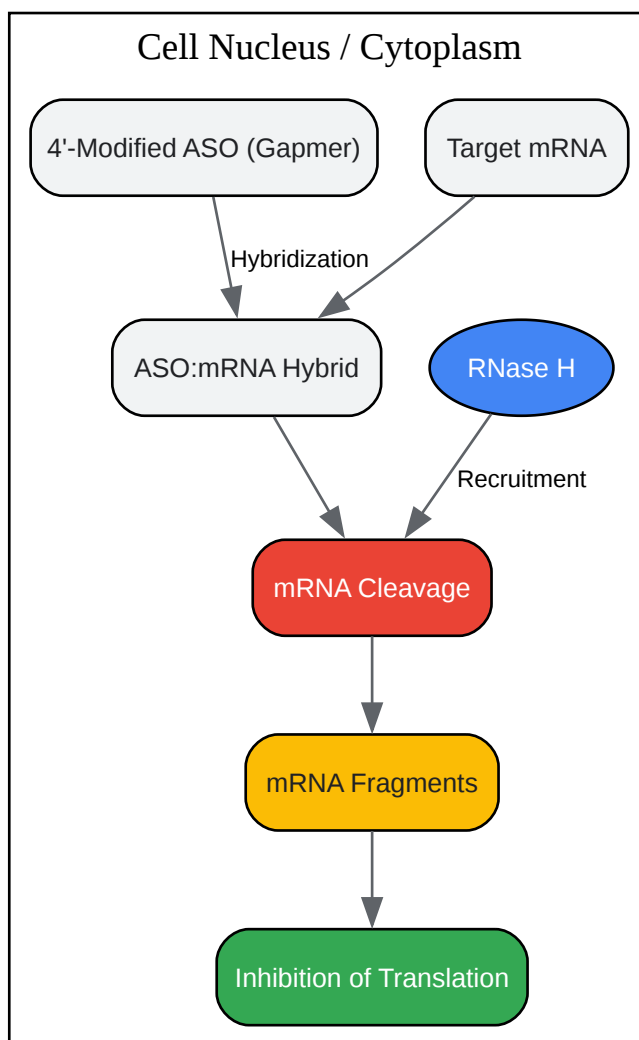
Experimental Workflow for ASO Synthesis



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Caption: Workflow for the synthesis of ASOs with 4'-methyluridine.

Mechanism of Action: RNase H-Mediated Degradation



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Caption: RNase H-dependent mechanism of action for a gapmer ASO.

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